3-trityl-1H-indole
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Overview
Description
3-trityl-1H-indole is a useful research compound. Its molecular formula is C27H21N and its molecular weight is 359.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis Catalysis
Trityl chloride, a compound closely related to 3-trityl-1H-indole, serves as an effective organic catalyst in the synthesis of bis(indolyl)methanes, highlighting the pivotal role of trityl compounds in facilitating organic reactions. This catalytic process is solvent-free, proceeds rapidly at room temperature, and yields high product outputs. The use of trityl chloride underscores the broader applicability of trityl derivatives, including this compound, in promoting efficient organic transformations under environmentally benign conditions (Khalafi‐Nezhad et al., 2008).
Synthesis of Indole Derivatives
Research on the oligomerization of indole-3-carbinol and the preparation of triazoloindoles via tandem copper catalysis exemplifies the versatility of indole derivatives in synthesizing complex molecules with potential pharmacological properties. These studies illustrate the chemical diversity achievable through the manipulation of indole compounds, suggesting a research trajectory where this compound could be explored for the synthesis of novel indole-based frameworks with unique biological or chemical properties (Grose & Bjeldanes, 1992); (Xing et al., 2014).
Material Science and Light-Emitting Devices
Indolo[3,2-b]indole (IDID) derivatives have been explored for their potential in creating thermally activated delayed fluorescence (TADF) emitters. This research indicates the role of indole derivatives in developing advanced materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs), where efficiency and tunability of emission properties are critical. The study of IDID derivatives could inspire investigations into the optical properties of this compound-related materials for potential use in electronic and photonic devices (Ryoo et al., 2017).
Mechanism of Action
Target of Action
3-Trityl-1H-indole, like many indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to these targets .
Mode of Action
For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A . Others have shown potent antiviral activity against a broad range of RNA and DNA viruses . The specific interactions and resulting changes caused by this compound would depend on its specific target(s).
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have been found to inhibit protein kinases, histone deacetylases, DNA topoisomerases, and tubulins . The specific pathways affected by this compound would depend on its specific target(s) and mode of action.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific target(s) and mode of action. Given the diverse biological activities of indole derivatives, the effects could range from antiviral to anticancer effects .
Safety and Hazards
Future Directions
Indole and its derivatives have attracted increasing attention in recent years due to their value for flavor and fragrance applications, for example, in the food industry or perfumery . They also have promising bioactivity with therapeutic potential to treat human diseases . Therefore, the future directions of 3-trityl-1H-indole could be in these areas.
Properties
IUPAC Name |
3-trityl-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N/c1-4-12-21(13-5-1)27(22-14-6-2-7-15-22,23-16-8-3-9-17-23)25-20-28-26-19-11-10-18-24(25)26/h1-20,28H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGAHGRRCZCIDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CNC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454062 |
Source
|
Record name | 3-trityl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32863-87-9 |
Source
|
Record name | 3-trityl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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